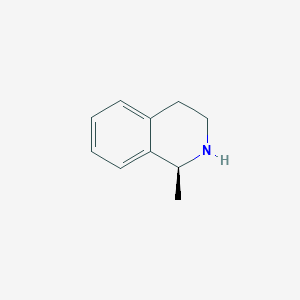

(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline

概要

説明

(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a partially saturated isoquinoline ring system. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the reduction of isoquinoline derivatives. One common method is the asymmetric hydrogenation of 1-methyl-3,4-dihydroisoquinoline using chiral catalysts. This process ensures the selective formation of the (S)-enantiomer. Reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced chiral catalysts to ensure the consistent production of the desired enantiomer.

化学反応の分析

Types of Reactions

(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Further reduction can lead to fully saturated tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is typical.

Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the specific reagents and conditions used.

科学的研究の応用

Neuroprotective Properties

1MeTIQ has garnered attention for its neuroprotective effects, particularly against neurotoxins such as MPTP and rotenone. Research indicates that it can antagonize the behavioral syndromes induced by these neurotoxins, suggesting its role in protecting dopaminergic neurons.

- Mechanisms of Action :

- 1MeTIQ exhibits a unique mechanism involving the modulation of dopamine metabolism. Studies have shown that it alters the levels of dopamine and its metabolites, such as DOPAC and homovanillic acid (HVA), indicating a complex interaction with the dopaminergic system .

- It has been documented to inhibit monoamine oxidase (MAO) activity, which is crucial for the catabolism of monoamines like dopamine and serotonin. This inhibition leads to increased concentrations of these neurotransmitters in the brain .

Antidepressant Effects

The compound has also been studied for its antidepressant-like properties. In various animal models, 1MeTIQ has shown significant reductions in immobility time during forced swimming tests, a common measure of depression-like behavior.

- Comparative Studies :

Pain Management and Diabetic Neuropathy

Recent studies suggest that 1MeTIQ may have applications in pain management, particularly in diabetic neuropathy. It has been shown to ameliorate mechanical allodynia and thermal hyperalgesia in diabetic models.

- Research Findings :

Anti-addictive Properties

1MeTIQ has been investigated for its anti-addictive properties, particularly concerning cocaine addiction. Studies indicate that it can reduce drug-seeking behavior in self-administering rat models.

- Behavioral Studies :

Other Therapeutic Applications

Beyond its neuroprotective and antidepressant effects, 1MeTIQ has shown promise in various other areas:

- Anticonvulsant Effects : Research indicates potential anticonvulsant properties, which could be beneficial for epilepsy treatment .

- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive function and could be explored for conditions like Alzheimer's disease .

Data Table: Summary of Applications

作用機序

The mechanism of action of (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels and signaling pathways.

類似化合物との比較

Similar Compounds

®-1-methyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the (S)-form, with different biological activities.

1,2,3,4-tetrahydroisoquinoline: The parent compound without the methyl group, used in various synthetic applications.

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, influencing its chemical and biological properties.

Uniqueness

(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its chiral nature, which can result in specific interactions with biological targets. This enantiomeric specificity is crucial in medicinal chemistry, where the (S)-form may exhibit different pharmacological effects compared to the ®-form or the racemic mixture.

生物活性

(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of neuropharmacology and pain management. This article explores the biological activity of 1MeTIQ, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Overview of 1MeTIQ

1MeTIQ is an endogenous amine that has been identified as a neuroprotective agent with potential applications in treating neurodegenerative diseases and diabetic neuropathic pain. Its structural framework allows it to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin.

Neuroprotective Properties

1MeTIQ has been shown to exert neuroprotective effects against dopaminergic neurodegeneration. Studies indicate that it can antagonize the effects of neurotoxins such as MPTP and rotenone, which are known to induce parkinsonism in animal models. This neuroprotection is believed to occur through several mechanisms:

- Antioxidant Activity : 1MeTIQ inhibits monoamine oxidase (MAO) enzymes, reducing oxidative stress by preventing the breakdown of neurotransmitters like dopamine and serotonin .

- Dopaminergic Modulation : It affects dopamine metabolism differently depending on its stereochemistry; (S)-1MeTIQ specifically reduces levels of DOPAC and HVA while enhancing overall dopamine concentrations in the striatum .

Pain Management

Recent studies have demonstrated that 1MeTIQ can alleviate symptoms associated with diabetic neuropathic pain. In a controlled study involving streptozotocin-induced diabetic mice, acute administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia. The doses tested ranged from 15 to 45 mg/kg, with results comparable to the standard treatment gabapentin .

Structure-Activity Relationship (SAR)

The SAR studies on tetrahydroisoquinoline derivatives reveal that modifications to the core structure can significantly influence biological activity. Key findings include:

- Functional Groups : The presence of electron-donating or electron-withdrawing groups on the THIQ scaffold can enhance or diminish its pharmacological effects. For instance, specific substitutions have been linked to increased anti-inflammatory and anti-cancer activities .

- Stereochemistry : The (S)-enantiomer of 1MeTIQ exhibits distinct pharmacological properties compared to its (R)-counterpart, particularly in terms of neuroprotection and modulation of dopamine metabolism .

Biological Activities Summary

The biological activities attributed to 1MeTIQ include:

Diabetic Neuropathic Pain

In a study conducted by Kaczmarek et al., 2023, the effects of 1MeTIQ were evaluated in diabetic mice. The results indicated that treatment with 1MeTIQ significantly restored altered neurotransmitter levels and improved pain thresholds compared to control groups. This suggests a viable therapeutic role for 1MeTIQ in managing diabetic neuropathic pain .

Neuroprotective Effects Against MPTP-Induced Damage

Research by Antkiewicz-Michaluk et al., 2013, demonstrated that both enantiomers of 1MeTIQ could mitigate the effects of MPTP toxicity in rodent models. However, the (S)-enantiomer was notably more effective in preserving dopaminergic function and reducing behavioral deficits associated with parkinsonism .

特性

IUPAC Name |

(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPILYVQSKNWRDD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=CC=CC=C2CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458627 | |

| Record name | (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64982-61-2 | |

| Record name | (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。